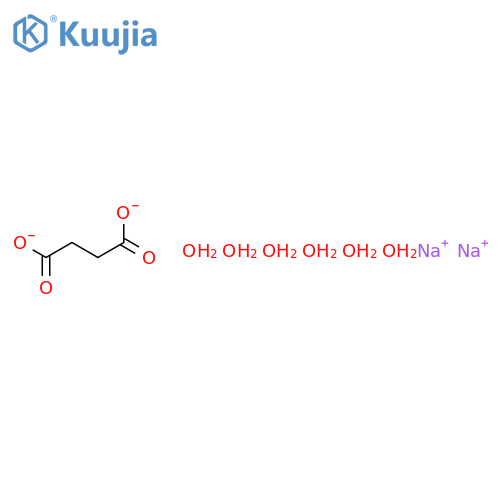Cas no 6106-21-4 (Disodium Succinate Hexahydrate)

6106-21-4 structure
商品名:Disodium Succinate Hexahydrate
CAS番号:6106-21-4
MF:C4H16Na2O10
メガワット:270.143384933472
MDL:MFCD00149117
CID:46407
PubChem ID:87575718
Disodium Succinate Hexahydrate 化学的及び物理的性質
名前と識別子
-
- Succinic acid, disodium salt hexahydrate
- Disodium succinate, hexahydrate
- Sodium succinate hexahydrate
- Sodium succinate dibasic hexahydrate
- Sodium succinate
- DI-SODIUM SUCCINATE HEXAHYDRATE
- FEMA 3277
- BUTANEDIOIC ACID DISODIUM SALT HEXAHYDRATE
- SUCCINIC ACID, DISODIUM SALT, 6-HYDRATE
- SUCCINIC ACID, SODIUM SALT
- SODIUM SUCCINATE 6-HYDRATE
- disodium,butanedioate,hexahydrate
- SUCCINIC ACID DISODIUM HEXAHYDRATE
- Succinic Acid Disodium Salt Hexahydrate
- 日本触媒丁二酸二钠
- disodium succinate hexahydrate
- Butanedioic acid, disodium salt, hexahydrate
- disodium butanedioate hexahydrate
- U16QOD6C4E
- Butanedioic acid disodium salt
- Succinic acid, disodium salt hexahydrate, 97%
- sodium succinate.6H2O
- disodium succinate.6H2O
- Succinic acid sodium salt
- disodium butanedioate.6H2O
- disodium hexahydrate succinate
- disodi
- Sodium succinate dibasic
- SODIUM SUCCINATE [ORANGE BOOK]
- disodium;butanedioate;hexahydrate
- SODIUM SUCCINATE [INCI]
- DTXSID70209942
- UNII-U16QOD6C4E
- SODIUM SUCCINATE [VANDF]
- CHEBI:63686
- Succinic acid,disodium salt hexahydrate
- C4H16Na2O10
- MFCD00149117
- disodium butanedioate--water(1/6)
- A833027
- AKOS015892836
- ZBTUYCUNQBRXOR-UHFFFAOYSA-L
- Q27132724
- SODIUM SUCCINATE HEXAHYDRATE [MI]
- SODIUM SUCCINATE HEXAHYDRATE [II]
- FT-0654387
- 6106-21-4
- Sodium Succinate Hexahydrate [NF]
- Disodium Succinate Hexahydrate
-
- MDL: MFCD00149117
- インチ: 1S/C4H6O4.2Na.6H2O/c5-3(6)1-2-4(7)8;;;;;;;;/h1-2H2,(H,5,6)(H,7,8);;;6*1H2/q;2*+1;;;;;;/p-2
- InChIKey: ZBTUYCUNQBRXOR-UHFFFAOYSA-L
- ほほえんだ: [Na+].[Na+].[O-]C(C([H])([H])C([H])([H])C(=O)[O-])=O.O([H])[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 270.05400
- どういたいしつりょう: 270.054
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 81.6
- 共有結合ユニット数: 9
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 86.3
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色結晶粒子、無臭、酸味がなく、特殊な貝類の風味がある。
- ゆうかいてん: 300 ºC
- ふってん: 236.1 °C at 760 mmHg
- フラッシュポイント: 110.9 °C
- PH値: 6.0-8.5 (50g/l, H2O, 20℃)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: 349 g/L (35 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 135.64000
- LogP: -3.11940
- かんど: Hygroscopic
- マーカー: 8679
- ようかいせい: 水(35 g/100 ml、25℃)に溶け、有機溶媒に溶けない
Disodium Succinate Hexahydrate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37
- RTECS番号:WM7751000
-
危険物標識:

- TSCA:Yes
- セキュリティ用語:S26;S36/37
- リスク用語:R36/37/38
Disodium Succinate Hexahydrate 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Disodium Succinate Hexahydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB210208-1 kg |
Sodium succinate hexahydrate, 99%; . |
6106-21-4 | 99% | 1 kg |
€128.30 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822253-500g |
Disodium succinate hexahydrate |
6106-21-4 | reagent grade, 98% | 500g |
¥122.00 | 2022-01-11 | |
| abcr | AB210208-25 kg |
Sodium succinate hexahydrate, 99%; . |
6106-21-4 | 99% | 25 kg |
€1,322.00 | 2023-07-20 | |
| Ambeed | A722854-25g |
Sodium succinate hexahydrate |
6106-21-4 | 98% | 25g |
$6.0 | 2025-02-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822253-100g |
Disodium succinate hexahydrate |
6106-21-4 | reagent grade, 98% | 100g |
¥48.00 | 2022-01-11 | |
| Ambeed | A722854-100g |
Sodium succinate hexahydrate |
6106-21-4 | 98% | 100g |
$16.0 | 2025-02-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154287-100g |
Disodium Succinate Hexahydrate |
6106-21-4 | >98.0%(T) | 100g |
¥31.90 | 2023-09-03 | |
| TRC | D688350-1g |
Disodium Succinate Hexahydrate |
6106-21-4 | 1g |
$64.00 | 2023-05-18 | ||
| TRC | D688350-10g |
Disodium Succinate Hexahydrate |
6106-21-4 | 10g |
$87.00 | 2023-05-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0105-500G |
Disodium Succinate Hexahydrate |
6106-21-4 | >95.0%(T) | 500g |
¥200.00 | 2024-04-16 |
Disodium Succinate Hexahydrate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:6106-21-4)丁二酸二钠(六水)
注文番号:LE1762620
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:36
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:6106-21-4)Disodium Succinate Hexahydrate
注文番号:A1206036
在庫ステータス:in Stock/in Stock/in Stock
はかる:5kg/10kg/25kg
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 03:43
価格 ($):216.0/362.0/832.0
Disodium Succinate Hexahydrate 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
6106-21-4 (Disodium Succinate Hexahydrate) 関連製品
- 201595-67-7(Succinic Acid-13C4)
- 692-29-5(Succinaldehydic acid)
- 79864-95-2(Succinic Acid-1,4-13C2)
- 21668-90-6(Succinic-d6 Acid)
- 25569-53-3(Succinic acid ethyleneglycol polymer)
- 38765-83-2(Butyric acid-)
- 286367-72-4(Butanoic-1,2-13C2 acid(9CI))
- 137629-29-9(NAPHTHOLAS-BIBUTYRATE)
- 110-15-6(butanedioic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6106-21-4)Disodium succinate hexahydrate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Shandong Feiyang Chemical Co., Ltd
(CAS:6106-21-4)Disodium Succinate

清らかである:99.800%
はかる:25kg
価格 ($):問い合わせ








